N-phenylpyrrolidin-3-amine
Overview
Description
N-phenylpyrrolidin-3-amine is a compound that is part of a broader class of organic chemicals known for their interesting chemical and pharmacological properties. The research on this compound and its derivatives spans various aspects, including synthesis, molecular structure, chemical reactions, and physical and chemical properties. These studies contribute to the understanding of the compound's potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of N-phenylpyrrolidin-3-amine derivatives has been explored in several studies. For instance, the synthesis of 3-arylpyrrolidines, which are closely related to N-phenylpyrrolidin-3-amine, involves the coupling of N-benzyl-3-(methanesulfonyloxy)pyrrolidine with diarylcuprates, leading to compounds that show promise as ligands for the serotonin 1A receptor . Additionally, the synthesis of N-arylpyrroles, which can be considered structural analogs, has been achieved through the reaction of unfunctionalized dienes with nitroarenes and carbon monoxide, catalyzed by a ruthenium complex . These synthetic approaches highlight the versatility of methods available for constructing the N-phenylpyrrolidin-3-amine scaffold.
Molecular Structure Analysis
The molecular structure of N-phenylpyrrolidin-3-amine derivatives is crucial for their chemical behavior and interaction with biological targets. For example, the molecular structures of two polymorphs of N-phenylpyridin-4-amine, which share some structural features with N-phenylpyrrolidin-3-amine, have been determined, showing that the pyridyl rings exhibit better conjugation with the nitrogen lone pairs than the phenyl rings . This conjugation can influence the electronic properties and reactivity of the molecule.
Chemical Reactions Analysis
The chemical reactivity of N-phenylpyrrolidin-3-amine derivatives has been the subject of various studies. One paper describes the reversible redox chemistry and catalytic C(sp(3))-H amination reactivity of a palladium complex bearing a redox-active ligand, which facilitates the conversion of 4-phenylbutyl azide into N-protected 2-phenylpyrrolidine . This example demonstrates the potential of N-phenylpyrrolidin-3-amine derivatives to participate in catalytic transformations, which could be valuable in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phenylpyrrolidin-3-amine derivatives are influenced by their molecular structure. For instance, the introduction of N-phenyl substituents to 4-aminostilbenes, which are structurally related to N-phenylpyrrolidin-3-amine, leads to a more planar ground-state geometry, a red shift of the absorption and fluorescence spectra, and a larger charge-transfer character for the fluorescent excited state . These properties are important for the design of materials with specific optical characteristics.
Scientific Research Applications
Enantiodivergent Synthesis
Researchers have explored the enantiodivergent synthesis of derivatives like 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one, highlighting their potential as chiral auxiliaries in diastereoselective reactions. This synthesis demonstrates the compound's utility in producing enantiomerically pure substances, crucial for pharmaceutical applications (Camps et al., 2007).
Parallel Synthesis for Drug Discovery
Parallel solution-phase synthesis has been used to create a library of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. This method is significant for drug discovery, enabling the rapid generation of diverse molecular entities with potential biological activities (Črček et al., 2012).
Anticonvulsant and Nootropic Activity
The synthesis of 4-phenylpyrrolidone derivatives has been explored for their anticonvulsant and nootropic activities. This work indicates the potential of N-phenylpyrrolidin-3-amine derivatives in developing new therapeutics for neurological conditions (Zhmurenko et al., 2019).
Novel Antitumor and Antimicrobial Compounds
Research on the microwave-assisted synthesis of novel compounds, including derivatives of N-phenylpyrrolidin-3-amine, has shown promise in antitumor and antimicrobial applications. This highlights the compound's versatility in contributing to the development of new treatments (Azmy et al., 2018).
Dynamic Kinetic Resolution in Synthesis
Studies on the synthesis of 4-phenylpyrrolidin-2-one via dynamic kinetic resolution catalyzed by ω-transaminases demonstrate the compound's role in achieving high enantiomeric purity in chemical syntheses. This process is valuable for producing pharmaceuticals and fine chemicals (Koszelewski et al., 2009).
Safety And Hazards
properties
IUPAC Name |
N-phenylpyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFUQJGCJNFFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465007 | |
Record name | N-phenylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylpyrrolidin-3-amine | |
CAS RN |
17741-13-8 | |
Record name | N-phenylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylpyrrolidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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